molecular formula C19H13FO2 B12801206 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one CAS No. 2070-08-8

3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one

Cat. No.: B12801206
CAS No.: 2070-08-8
M. Wt: 292.3 g/mol
InChI Key: BHHPKBQKYNWANS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is a synthetic organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a fluorophenyl group and a methylnaphtho furanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Methylation: The final step involves the methylation of the naphthofuran core using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced naphthofuran derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthofuran derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-methylnaphtho(1,2-c)furan-1(3H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain molecular targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2070-08-8

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-methylbenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C19H13FO2/c1-19(13-7-9-14(20)10-8-13)16-11-6-12-4-2-3-5-15(12)17(16)18(21)22-19/h2-11H,1H3

InChI Key

BHHPKBQKYNWANS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=C(C=C4)F

Origin of Product

United States

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